molecular formula C8H10N2O2S B12743196 2,3-Diacetylaminothiophene CAS No. 90007-38-8

2,3-Diacetylaminothiophene

Cat. No.: B12743196
CAS No.: 90007-38-8
M. Wt: 198.24 g/mol
InChI Key: LXJIEFNJYXFBGP-UHFFFAOYSA-N
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Description

2,3-Diacetylaminothiophene is a heterocyclic compound that features a thiophene ring substituted with acetylamino groups at the 2 and 3 positions. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Properties

CAS No.

90007-38-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(2-acetamidothiophen-3-yl)acetamide

InChI

InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-4-13-8(7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12)

InChI Key

LXJIEFNJYXFBGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diacetylaminothiophene typically involves the acetylation of 2,3-diaminothiophene. One common method is the reaction of 2,3-diaminothiophene with acetic anhydride under reflux conditions. The reaction proceeds as follows:

2,3-diaminothiophene+2Acetic anhydrideThis compound+2Acetic acid\text{2,3-diaminothiophene} + 2 \text{Acetic anhydride} \rightarrow \text{this compound} + 2 \text{Acetic acid} 2,3-diaminothiophene+2Acetic anhydride→this compound+2Acetic acid

The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diacetylaminothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylamino groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diacetylaminothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diacetylaminothiophene involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

    2-Acetylaminothiophene: Lacks the second acetylamino group, leading to different reactivity and applications.

    3-Acetylaminothiophene: Similar to 2,3-Diacetylaminothiophene but with only one acetylamino group.

    2,3-Diaminothiophene: Precursor to this compound, with different chemical properties.

Uniqueness: this compound is unique due to the presence of two acetylamino groups, which enhance its ability to participate in hydrogen bonding and other interactions. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Biological Activity

2,3-Diacetylaminothiophene is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound has a unique structure characterized by a thiophene ring with acetyl and amino functional groups. The synthesis of this compound typically involves the acetylation of 2,3-diaminothiophene, which can be achieved through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a base.

Synthesis Method:

  • Reagents :
    • 2,3-Diaminothiophene
    • Acetic anhydride or acetyl chloride
    • Base (e.g., pyridine)
  • Procedure :
    • Dissolve 2,3-diaminothiophene in an appropriate solvent.
    • Add acetic anhydride or acetyl chloride dropwise while stirring.
    • Allow the reaction to proceed at room temperature or under reflux conditions.
    • Isolate the product through filtration or extraction.

Biological Activity

The biological activity of this compound encompasses several pharmacological effects:

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can disrupt microbial cell functions, making them effective against various bacterial and fungal strains.

  • Case Study : A study evaluated the antimicrobial activity of synthesized thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL .

Anti-inflammatory Properties

Thiophene compounds have also been investigated for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : A focused library screening revealed that 2-amino thiophene derivatives had potent anti-inflammatory activity, with some compounds reducing inflammation markers by over 50% at concentrations as low as 25 µM .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Interaction with Enzymes : The presence of the amino group may facilitate interactions with microbial proteins through hydrogen bonding and van der Waals forces, enhancing its antimicrobial efficacy .
  • Cytokine Modulation : The compound may modulate cytokine production by affecting signaling pathways associated with inflammation .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to related compounds, a summary table is presented below:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial10-50N/A
Dimethyl 4-aminothiophene-2,3-dicarboxylateAntibacterial & Anti-inflammatory20-40N/A
2-AminothiopheneAnti-inflammatoryN/A<25

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